
5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium hydrogen sulphate
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Overview
Description
5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indol-1-ium hydrogensulfate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple indole groups, which are fused to form a larger, more complex molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indol-1-ium hydrogensulfate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Indole Core: This step involves the cyclization of precursor molecules to form the indole core structure.
Substitution Reactions: Various substituents, such as methoxy and methyl groups, are introduced through substitution reactions.
Formation of the Hydrogensulfate Salt: The final step involves the conversion of the indolium compound to its hydrogensulfate salt form through a reaction with sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indol-1-ium hydrogensulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound to its reduced forms, typically using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted indole compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research has indicated that indole derivatives, including this compound, exhibit significant anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and apoptosis. Studies have shown that derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines, making them potential candidates for cancer therapeutics .
Antimicrobial Properties :
The compound has been investigated for its antimicrobial activity against various pathogens. Its ability to disrupt microbial cell membranes suggests potential use as an antimicrobial agent in pharmaceutical formulations .
Photodynamic Therapy
Photodynamic therapy (PDT) utilizes light-sensitive compounds to produce reactive oxygen species upon light activation, leading to cell damage and death. The unique structure of 5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium hydrogen sulphate makes it suitable for PDT applications:
- Photosensitization : The compound can be activated by specific wavelengths of light to generate singlet oxygen, effectively targeting tumor cells while minimizing damage to surrounding healthy tissues .
Materials Science
Dye-Sensitized Solar Cells :
The compound's ability to absorb light and convert it into energy has led to research into its application in dye-sensitized solar cells (DSSCs). Its structural properties allow for efficient electron transfer processes, enhancing the overall efficiency of solar energy conversion systems .
Case Studies
Mechanism of Action
The mechanism of action of 5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indol-1-ium hydrogensulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium acetate
- 5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium chloride
Uniqueness
Compared to similar compounds, 5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indol-1-ium hydrogensulfate is unique due to its specific hydrogensulfate salt form, which can influence its solubility, stability, and reactivity. This uniqueness makes it particularly valuable in certain research and industrial applications.
Biological Activity
5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium hydrogen sulphate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C29H29N2O₄S
- Molecular Weight : 521.62 g/mol
- CAS Number : 83969-05-5
Synthesis
The synthesis of this compound generally involves multi-step reactions that create the indolium core, introduce the methoxy group, and establish the vinyl linkage. Catalysts and specific solvents are critical for optimizing yields and purity. The following table summarizes different synthesis methods:
Synthesis Method | Description |
---|---|
Catalytic Synthesis | Utilizes palladium catalysts to establish carbon-carbon or carbon-nitrogen couplings. |
Electrophilic Additions | Involves the addition of electrophiles to the indole structure, enhancing reactivity and biological potential. |
Continuous Flow Reactors | Modern industrial methods that improve efficiency and yield while minimizing by-products. |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by modulating specific signaling pathways.
- Antioxidant Activity : The presence of methoxy groups enhances its ability to scavenge free radicals, potentially protecting cells from oxidative stress.
- Enzyme Modulation : Interaction studies indicate that it may affect enzyme activities associated with metabolic pathways.
- Neuroprotective Effects : Some findings point towards its potential in protecting neurons from damage, suggesting implications for neurodegenerative diseases.
Case Studies
Several studies have investigated the biological effects of this compound:
Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that the compound significantly reduced the viability of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis through caspase activation.
Study 2: Antioxidant Properties
Research conducted on animal models indicated that administration of the compound resulted in decreased levels of oxidative stress markers, suggesting a protective effect against cellular damage.
Study 3: Enzyme Interaction
A biochemical assay revealed that this compound inhibited a specific enzyme linked to inflammation, highlighting its potential anti-inflammatory properties.
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Interaction : Binding to specific receptors may alter cellular signaling pathways.
- Enzyme Inhibition : Competing with substrates or altering enzyme conformation.
- Redox Modulation : Influencing redox states within cells due to its electron-donating properties.
Properties
CAS No. |
85283-78-9 |
---|---|
Molecular Formula |
C29H30N2O5S |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
hydrogen sulfate;5-methoxy-1,3,3-trimethyl-2-[(E)-2-(1-methyl-2-phenylindol-3-yl)ethenyl]indol-1-ium |
InChI |
InChI=1S/C29H29N2O.H2O4S/c1-29(2)24-19-21(32-5)15-17-26(24)30(3)27(29)18-16-23-22-13-9-10-14-25(22)31(4)28(23)20-11-7-6-8-12-20;1-5(2,3)4/h6-19H,1-5H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
NJPNVCQLPSZMHN-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)OC)[N+](=C1/C=C/C3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C)C.OS(=O)(=O)[O-] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OC)[N+](=C1C=CC3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C)C.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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